molecular formula C21H21BrClN2+ B1227105 1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium

1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium

Cat. No. B1227105
M. Wt: 416.8 g/mol
InChI Key: VGTLRNPQZKPXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium is a member of imidazoles.

Scientific Research Applications

Antiviral Activity

1-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium and its derivatives have demonstrated notable antiviral activity. A study found that a derivative of this compound showed high antiviral activity against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).

Antibacterial and Antifungal Properties

The compound has been associated with significant antibacterial and antifungal properties. Research has shown that certain derivatives exhibit a broad spectrum of activity against various microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans (Demchenko et al., 2021).

Structural Analyses and Synthesis Methods

Studies focusing on the structural analysis and synthesis methods of this compound and its related derivatives have been conducted. These studies provide insights into the molecular structure and potential pathways for synthesizing various derivatives with potential pharmacological applications (Potikha, Turelyk & Kovtunenko, 2011), (Demchenko et al., 2020).

Crystallographic Studies

Crystallographic studies have been conducted to understand the molecular and crystal structure of related compounds. These studies are crucial in determining the physical characteristics and potential interactions of the molecule (Yépes et al., 2013).

Molecular Docking Studies

Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets, aiding in the understanding of their potential therapeutic applications (Sharma et al., 2018).

Antimicrobial Activity

The derivatives of this compound have been found to possess a broad spectrum of antimicrobial activity, effective against both bacteria and fungi. This suggests potential for development into new antimicrobial drugs (Demchenko et al., 2021).

Chemical Synthesis

Research on the chemical synthesis of azolo[a]pyridines from related compounds has been conducted, offering insights into the synthetic pathways and potential applications of these molecules (Potikha, Turelik & Kovtunenko, 2012).

properties

Product Name

1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium

Molecular Formula

C21H21BrClN2+

Molecular Weight

416.8 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium

InChI

InChI=1S/C21H21BrClN2/c22-18-9-5-16(6-10-18)14-24-15-20(17-7-11-19(23)12-8-17)25-13-3-1-2-4-21(24)25/h5-12,15H,1-4,13-14H2/q+1

InChI Key

VGTLRNPQZKPXHY-UHFFFAOYSA-N

SMILES

C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br

Canonical SMILES

C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium
Reactant of Route 2
Reactant of Route 2
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium
Reactant of Route 3
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium
Reactant of Route 4
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium
Reactant of Route 5
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium
Reactant of Route 6
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium

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